6-methyl-3-(4-methylphenyl)-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-METHYL-3-(4-METHYLPHENYL)-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring an isoxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-(4-METHYLPHENYL)-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the phenyl groups under specific conditions, such as the use of palladium catalysts in a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-(4-METHYLPHENYL)-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6-METHYL-3-(4-METHYLPHENYL)-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-METHYL-3-(4-METHYLPHENYL)-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHYLPHENYL)-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- 6-METHYL-3-(4-METHYLPHENYL)-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
6-METHYL-3-(4-METHYLPHENYL)-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-methyl-3-(4-methylphenyl)-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-8-10-15(11-9-13)19-18-17(12-14(2)22-21(18)26-24-19)20(25)23-16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,25) |
InChI Key |
CKTCAZOVLBXLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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